Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-
Description
Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- (CAS 137-58-6), is an acetanilide derivative characterized by a diethylaminoethyl group attached to the nitrogen atom and methyl substituents at the 2' and 6' positions of the benzene ring. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol . This compound is part of a broader class of acetanilides, which are widely studied for their pharmacological and chemical properties. The diethylaminoethyl moiety distinguishes it from simpler derivatives, influencing its solubility, reactivity, and biological interactions.
Properties
CAS No. |
67023-16-9 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4/h8-10H,6-7,11-12H2,1-5H3 |
InChI Key |
FRPGXBGPVFHULS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- typically involves the reaction of acetanilide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{ClCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_8\text{H}_9\text{NOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential pharmacological properties, including analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of prostaglandins involved in pain and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its diethylaminoethyl side chain and 2',6'-dimethylphenyl group, which differentiate it from other acetanilides. Key analogs include:
| Compound Name | Key Structural Features | Differences from Target Compound | Reference |
|---|---|---|---|
| Paracetamol | Hydroxyl group at para position | Lacks diethylaminoethyl chain | |
| Phenacetin | Ethoxy group at para position | Ethoxy instead of diethylaminoethyl chain | |
| 2-Chloro-6-methylaniline | Chloro and methyl groups on aniline | No acetyl or diethylaminoethyl groups | |
| N-(2-Morpholinoethyl)-2',6'-dimethylacetanilide | Morpholine ring instead of diethylamino group | Cyclic amine alters electronic properties |
The diethylaminoethyl chain enhances lipophilicity and basic character, impacting solubility and membrane permeability compared to analogs like phenacetin or paracetamol .
Physicochemical Properties
The compound’s physicochemical profile is shaped by its substituents:
- Solubility: Predicted log10 water solubility = -1.77, lower than paracetamol (log10 = -0.77) due to increased hydrophobicity from the diethylaminoethyl group .
- Thermodynamics : Standard enthalpy of formation (ΔHf°) = -110.28 kJ/mol, reflecting stability from aromatic and alkyl interactions .
- Boiling/Melting Points : Boiling point = 672.84 K; melting point = 874.39 K, higher than simpler acetanilides due to increased molecular weight and branching .
Comparatively, N-(2-morpholinoethyl)-2',6'-dimethylacetanilide (Molecular Weight: 352.5 g/mol) has higher molecular weight and polarity from the morpholine ring, improving aqueous solubility .
Data Tables
Table 1: Molecular Properties of Selected Acetanilide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₄H₂₂N₂O | 234.34 | Diethylaminoethyl, 2',6'-dimethyl |
| Paracetamol | C₈H₉NO₂ | 151.16 | p-Hydroxyl, acetyl |
| N-(2-Morpholinoethyl)-2',6'-dimethylacetanilide | C₂₂H₂₈N₂O₂ | 352.50 | Morpholinoethyl, 2',6'-dimethyl |
| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | Chloro, methyl |
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